molecular formula C20H22N2O4S B2638056 N-(1-ethyl-2-oxoindolin-5-yl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034549-58-9

N-(1-ethyl-2-oxoindolin-5-yl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2638056
CAS No.: 2034549-58-9
M. Wt: 386.47
InChI Key: IBISMFMHTSXMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Reagents

  • The study by Llamas et al. (1986) highlights the use of N-Ethyl-5-phenylisoxazolium-3′-sulfonate in reactions with proteins, showcasing its utility as a probe for identifying nucleophilic side chains in proteins, such as imidazole, lysine, cysteine, and tyrosine residues under specific conditions. This reagent offers a unique approach for spectrophotometric analysis in protein chemistry, indicating its potential in scientific research applications involving protein modification and analysis (Kathryn. Llamas, M. Owens, R. Blakeley, B. Zerner, 1986).

Drug Metabolism and Biocatalysis

  • Zmijewski et al. (2006) explored the use of Actinoplanes missouriensis in producing mammalian metabolites of a biaryl-bis-sulfonamide compound, revealing the application of microbial-based systems for generating and studying drug metabolites. This approach enables the structural characterization of drug metabolites by NMR, supporting drug development and clinical investigations (M. Zmijewski, T. Gillespie, D. Jackson, D. Schmidt, P. Yi, P. Kulanthaivel, 2006).

Antimicrobial and Anticancer Evaluation

Molecular Synthesis and Characterization

  • Ravikumar et al. (2015) detailed the synthesis and structural characterization of oxoindolyl α-hydroxy-β-amino acid derivatives. Their work provides insights into the chemical reactions and molecular arrangements of oxoindole derivatives, contributing to the broader understanding of these compounds in synthetic chemistry (K. Ravikumar, B. Sridhar, J. Nanubolu, T. Rajasekaran, B. Reddy, 2015).

Inhibitors of HIV-1 Replication

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-3-22-18-10-7-16(12-15(18)13-20(22)24)21-19(23)11-6-14-4-8-17(9-5-14)27(2,25)26/h4-5,7-10,12H,3,6,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBISMFMHTSXMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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